molecular formula C24H33Br2NO B2816946 1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide CAS No. 1025707-79-2

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide

Cat. No. B2816946
CAS RN: 1025707-79-2
M. Wt: 511.342
InChI Key: QBZABCANVNIIGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide (BBHPB) is a quaternary ammonium compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. BBHPB is a relatively new compound and is gaining traction in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

p-Acetoxybenzyl Bromide

This compound is used as a hydroxyl-protecting group and a benzylating agent in synthetic chemistry. Its properties and preparative methods have been detailed, highlighting its utility in organic synthesis processes (Mabry, Chu, & Mach, 2011).

p-Bromobenzyl Bromide

This reagent is utilized as a stable protecting group for hydroxyl groups and as a benzylating agent for various heterofunctional groups and carbon nucleophiles. It is also a substrate for Suzuki type coupling reactions, demonstrating its versatility in organic synthesis (Herzner & Seeberger, 2003).

N-(2-Bromobenzyl)cinchoninium Bromide

This chiral quaternary ammonium salt, derived from Cinchona alkaloids, illustrates the complexity and specificity of bromobenzyl derivatives in chemical synthesis, with potential applications in asymmetric synthesis and catalysis (Skórska-Stania et al., 2012).

Derivatives of Benzyl-4-(4-Triphenylvinylphenyl) Pyridinium Bromide

These compounds, synthesized from benzile bromide derivatives, exhibit mechanofluorochromism/aggregation-induced emission (AIE) characteristics. Such properties are significant for applications in material science, particularly in the development of advanced photoluminescent materials (Weng et al., 2018).

Highly Brominated Mono- and Bis-Phenols from Marine Red Alga

Research into naturally occurring brominated compounds, such as those isolated from the marine red alga Symphyocladia latiuscula, demonstrates the potential for these compounds in biologically active applications, including antioxidant activities. This highlights the broader scope of bromobenzyl derivatives in scientific research beyond synthetic applications (Duan, Li, & Wang, 2007).

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-4-phenylpiperidin-1-ium-1-yl]hexan-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33BrNO.BrH/c1-2-3-9-24(27)19-26(18-20-10-12-23(25)13-11-20)16-14-22(15-17-26)21-7-5-4-6-8-21;/h4-8,10-13,22,24,27H,2-3,9,14-19H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZABCANVNIIGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.